molecular formula C10H15O5P B14349404 Dimethyl (2,5-dimethoxyphenyl)phosphonate CAS No. 94807-57-5

Dimethyl (2,5-dimethoxyphenyl)phosphonate

Cat. No.: B14349404
CAS No.: 94807-57-5
M. Wt: 246.20 g/mol
InChI Key: NCRBIOMTKMMICT-UHFFFAOYSA-N
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Description

Dimethyl (2,5-dimethoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2,5-dimethoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can react with 2,5-dimethoxybenzyl chloride under mild conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction . Additionally, microwave irradiation has been employed to accelerate the reaction process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,5-dimethoxyphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (2,5-dimethoxyphenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (2,5-dimethoxyphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, enhancing its binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-oxoheptyl)phosphonate
  • Dimethyl (2-oxopropyl)phosphonate
  • Dimethyl (hexanoylmethyl)phosphonate

Uniqueness

Dimethyl (2,5-dimethoxyphenyl)phosphonate is unique due to the presence of the dimethoxyphenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to other phosphonates. Additionally, the methoxy groups can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological molecules .

Properties

CAS No.

94807-57-5

Molecular Formula

C10H15O5P

Molecular Weight

246.20 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1,4-dimethoxybenzene

InChI

InChI=1S/C10H15O5P/c1-12-8-5-6-9(13-2)10(7-8)16(11,14-3)15-4/h5-7H,1-4H3

InChI Key

NCRBIOMTKMMICT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)P(=O)(OC)OC

Origin of Product

United States

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